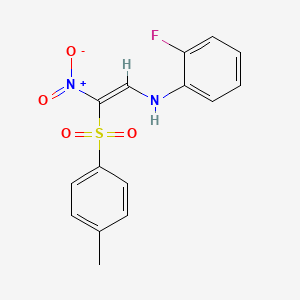![molecular formula C27H25N3O4S B2644692 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide CAS No. 688055-50-7](/img/no-structure.png)
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide is a useful research compound. Its molecular formula is C27H25N3O4S and its molecular weight is 487.57. The purity is usually 95%.
BenchChem offers high-quality 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
Quinazolinone derivatives are synthesized through various chemical reactions, offering a versatile platform for generating biologically active compounds. For instance, novel synthetic routes have been developed for dihydro-5H-oxazolo and oxazinoquinazolinones, showcasing the compound's chemical reactivity and potential for creating diverse molecular structures with unique properties J. Chern et al., 1988.
Antimicrobial and Antiviral Activities
Quinazolinone derivatives have demonstrated significant antimicrobial and antiviral activities. For example, some derivatives showed potent antibacterial and antifungal activities, indicating their potential as new agents in treating infectious diseases M. Nowak et al., 2015; P. Selvam et al., 2007.
Antitumor and Anticancer Properties
Research has also highlighted the antitumor properties of quinazolinone derivatives. Studies indicate their potential in inhibiting cancer cell growth, with some compounds showing high cytotoxicity against various cancer cell lines, suggesting their application in cancer therapy A. Markosyan et al., 2015.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide, which is then coupled with the second intermediate, 4-phenylbutan-2-amine, to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzoic acid", "4-phenylbutan-2-amine", "8-hydroxyquinoline", "sodium sulfide", "sodium borohydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "4-aminobenzamide", "4-phenylbutyric acid", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide:", "- Synthesize 2,4-dichloro-5-nitrobenzoic acid from 8-hydroxyquinoline and 2,4-dichloro-5-nitrobenzoyl chloride using sodium borohydride as a reducing agent.", "- Synthesize 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide from 2,4-dichloro-5-nitrobenzoic acid, 4-aminobenzamide, and 4-phenylbutyric acid using thionyl chloride as a dehydrating agent and N,N-dimethylformamide and triethylamine as solvents.", "Coupling of 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide with 4-phenylbutan-2-amine:", "- Synthesize 4-phenylbutan-2-amine from 4-phenylbutyric acid using sodium borohydride as a reducing agent.", "- Couple 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide with 4-phenylbutan-2-amine using acetic anhydride as a coupling agent and triethylamine as a catalyst.", "- Purify the final product using a combination of ethyl acetate, water, hydrochloric acid, and sodium hydroxide." ] } | |
CAS番号 |
688055-50-7 |
製品名 |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide |
分子式 |
C27H25N3O4S |
分子量 |
487.57 |
IUPAC名 |
4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C27H25N3O4S/c1-17(7-8-18-5-3-2-4-6-18)28-25(31)20-11-9-19(10-12-20)15-30-26(32)21-13-23-24(34-16-33-23)14-22(21)29-27(30)35/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,28,31)(H,29,35) |
InChIキー |
WADIYRPBMJGZNY-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



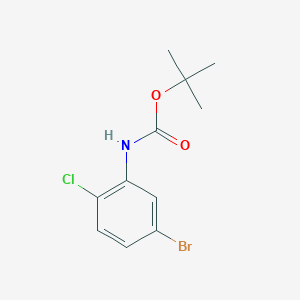
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)
![4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2644612.png)
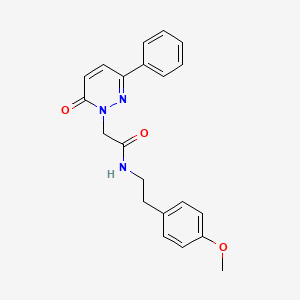
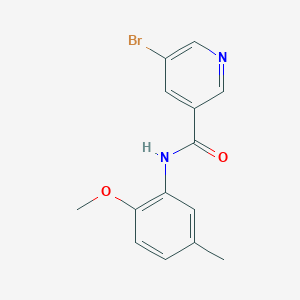
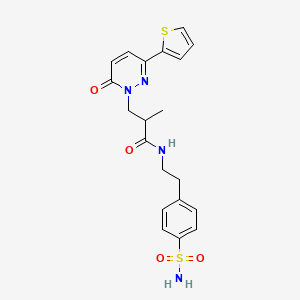

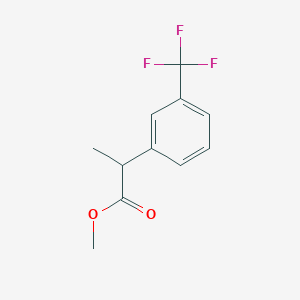
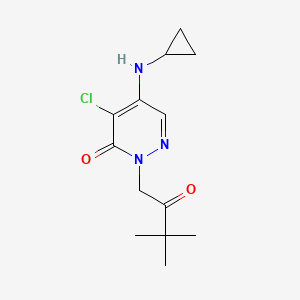
![2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2644626.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)
![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2644630.png)

